(-)-N-Formylcytisine
Overview
Description
Synthesis Analysis
The synthesis of (-)-N-Formylcytisine involves several steps, starting with the base alkaloid cytisine. Direct formylation methods have been developed, including procedures that involve electrophylic formylation to introduce the formyl group efficiently. For instance, the Duff reaction, which uses hexamethylenetetramine in trifluoroacetic acid, has been shown to be an effective method for synthesizing 3-N-methyl-9-formylcytisine, a close derivative, with high yields (Petrova, Koval'skaya, Lobov, & Tsypysheva, 2019).
Molecular Structure Analysis
N-Formylcytisine has been characterized using various spectroscopic techniques, including 1H NMR, which revealed the existence of two conformers in solution. X-ray diffraction analysis of the most stable conformer has provided detailed insights into its crystal structure, highlighting the intricate conformational states of this molecule (Turdybekov, Kulakov, Turdybekov, & Mahmutova, 2017).
Chemical Reactions and Properties
N-Formylcytisine participates in various chemical reactions due to its formyl group, which is reactive towards nucleophiles. It serves as a precursor for further functionalization and derivatization in synthetic organic chemistry. For example, its reaction with amines, amino acids, and peptides has been explored to produce a range of N-formylated products, showcasing its versatility as a reagent in organic synthesis (Chapman, Lawrence, Williams, & Bull, 2017).
Scientific Research Applications
Conformational States and Structure :
- "(-)-N-Formylcytisine" has been synthesized and characterized using NMR spectroscopy, revealing two conformers in DMSO-d6 solution. X-ray diffraction analysis was used to study the structure of the most stable conformer (Turdybekov et al., 2017).
Synthesis Methods :
- Direct synthesis of 3-N-methyl-9-formylcytisine via electrophilic formylation has been described. The study explores different synthesis routes and yields for various derivatives, indicating its potential for creating novel compounds (Petrova et al., 2019).
Biological Roles :
- 5-Formylcytosine (5fC) is a rare base in mammalian DNA involved in active DNA demethylation. It has been shown to be a stable DNA modification, suggesting roles beyond being a demethylation intermediate (Bachman et al., 2015).
Derivative Synthesis and Structural Analysis :
- Derivatives like 3-Formyl- and 3-Bromo-N-Methylcytisine have been synthesized, and their structures were established using NMR spectroscopy and X-ray crystal structure analyses, offering insights into their chemical properties (Makhmudov et al., 2018).
Biosensing Applications :
- A photoelectrochemical biosensor for detecting 5-Formylcytosine in genomic DNA of maize seedlings was developed. This highlights the potential of "(-)-N-Formylcytisine" derivatives in analytical applications (Li et al., 2020).
Formylation Reagents :
- Studies on formyloxyacetoxyphenylmethane as an N-Formylating reagent for amines, amino acids, and peptides, highlight the broader chemical applications of formylation reactions relevant to "(-)-N-Formylcytisine" (Chapman et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYQRXYBKKZUSR-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967487 | |
Record name | 8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formylcytisine | |
CAS RN |
53007-06-0, 881022-37-3 | |
Record name | N-Formylcytisine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53007-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Formylcytisine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053007060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-FORMYLCYTISINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VKB5IP54F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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